Benzyl[1-(pyridin-2-yl)ethyl]amine

Medicinal Chemistry Chiral Drug Synthesis Calcium Channel Modulators

Benzyl[1-(pyridin-2-yl)ethyl]amine (CAS 1019482-76-8), also designated as N-benzyl-1-(pyridin-2-yl)ethanamine, is a secondary amine characterized by a pyridine ring and a benzyl group connected via an ethylamine bridge (C₁₄H₁₆N₂, MW 212.29 g/mol). This compound belongs to the chiral 1-(pyridin-2-yl)ethylamine class, which serves as a critical pharmacophore fragment in multiple drug candidates including suvecaltamide (T-type calcium channel modulator) and AZ-23 (TRK inhibitor) , as well as a foundational chiral building block for synthesizing tridentate N,O-donor ligands used in enantioselective catalysis.

Molecular Formula C14H16N2
Molecular Weight 212.296
CAS No. 1019482-76-8
Cat. No. B2432784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl[1-(pyridin-2-yl)ethyl]amine
CAS1019482-76-8
Molecular FormulaC14H16N2
Molecular Weight212.296
Structural Identifiers
SMILESCC(C1=CC=CC=N1)NCC2=CC=CC=C2
InChIInChI=1S/C14H16N2/c1-12(14-9-5-6-10-15-14)16-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3
InChIKeyXYRJHZVSLCNHPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl[1-(pyridin-2-yl)ethyl]amine (CAS 1019482-76-8): A Bifunctional Amine Scaffold for Chiral Ligand and Pharmaceutical Intermediate Development


Benzyl[1-(pyridin-2-yl)ethyl]amine (CAS 1019482-76-8), also designated as N-benzyl-1-(pyridin-2-yl)ethanamine, is a secondary amine characterized by a pyridine ring and a benzyl group connected via an ethylamine bridge (C₁₄H₁₆N₂, MW 212.29 g/mol) [1]. This compound belongs to the chiral 1-(pyridin-2-yl)ethylamine class, which serves as a critical pharmacophore fragment in multiple drug candidates including suvecaltamide (T-type calcium channel modulator) and AZ-23 (TRK inhibitor) [2], as well as a foundational chiral building block for synthesizing tridentate N,O-donor ligands used in enantioselective catalysis [3]. Its bifunctional structure—combining a metal-coordinating pyridyl nitrogen with a nucleophilic secondary amine—enables dual functionality as both a chelating moiety and a site for further derivatization [2][3]. Predicted physicochemical properties include XLogP3-AA of 2.2, topological polar surface area of 24.9 Ų, pKa of 7.35 ± 0.19, boiling point of 317.7 ± 22.0 °C, and density of 1.049 ± 0.06 g/cm³ [1].

Procurement Risks: Why Benzyl[1-(pyridin-2-yl)ethyl]amine Cannot Be Replaced by Unsubstituted or N-Alkyl Pyridylethylamine Analogs


Generic substitution among pyridylethylamine derivatives is scientifically unjustified due to fundamentally divergent physicochemical and functional properties governed by N-substituent identity. The unsubstituted parent compound, 1-(pyridin-2-yl)ethylamine (MW 122.17 g/mol; CAS 42088-91-5 for racemate), exhibits a predicted pKa of ~8.8–9.0 and significantly higher aqueous solubility, yet it lacks the benzyl moiety essential for modulating lipophilicity and enabling hydrophobic interactions in ligand design [1][2]. In contrast, N-benzyl substitution in Benzyl[1-(pyridin-2-yl)ethyl]amine (CAS 1019482-76-8) increases computed XLogP3-AA to 2.2 and reduces predicted pKa to 7.35 ± 0.19, thereby altering membrane permeability, metal coordination geometry, and catalyst solubility profiles relative to unsubstituted analogs [2]. Furthermore, comparative studies in copper(I)-dioxygen chemistry demonstrate that varying the N-alkyl substituent on 2-(2-pyridyl)ethylamine bidentate ligands produces distinct Cu₂O₂ reactive intermediates—N-benzyl-N-ethyl substitution yields a bis(μ-oxo)dicopper(III) complex, whereas N,N-dimethyl substitution yields a mixed-valence trinuclear copper(II,II,III) complex—underscoring that even subtle N-substituent modifications dictate reaction pathway selection [3]. Procurement of analogs without benzyl substitution therefore risks: (i) altered metal-binding stoichiometry and geometry; (ii) unintended hydrophilic/lipophilic balance disrupting synthetic workflows; and (iii) failure to replicate published ligand architectures requiring the benzyl group for targeted stereoelectronic tuning [3].

Product-Specific Quantitative Evidence: Comparative Analysis of Benzyl[1-(pyridin-2-yl)ethyl]amine


Chiral 1-(Pyridin-2-yl)ethylamine Scaffold: Structural Foundation for Pharmacologically Relevant Drug Fragments

The 1-(pyridin-2-yl)ethylamine scaffold, the core structural motif of Benzyl[1-(pyridin-2-yl)ethyl]amine, serves as a critical pharmacophore in multiple drug molecules. Among structurally related chiral 1-(pyridin-2-yl)ethylamine derivatives, this scaffold is explicitly identified as the key fragment in suvecaltamide (T-type calcium channel modulator) and AZ-23 (orally bioavailable TRK inhibitor) [1]. In the broader class of chiral pyridine-containing amines, iridium-catalyzed asymmetric reductive amination of 2-acylpyridines yields this scaffold in up to 97% yield and 95% enantiomeric excess (ee) [1]. The benzyl-substituted derivative (target compound) retains this core pharmacophore while the N-benzyl group provides additional synthetic handles for late-stage functionalization.

Medicinal Chemistry Chiral Drug Synthesis Calcium Channel Modulators

N-Benzyl Substitution Enables Enantioselective Ligand Construction: Chiral Transfer Hydrogenation Catalysis

Enantiomerically pure (S)- and (R)-1-(pyridin-2-yl)ethylamine serves as the chiral building block for synthesizing tridentate N,O-donor ligands that catalyze asymmetric transfer hydrogenation [1]. When incorporated into a tridentate ligand framework, the (S)-configured secondary amine ligand (S)-2,4-di-tert-butyl-6-(1-(pyridin-2-yl)ethylamino)methylphenol, complexed with Ru(PPh₃)₃Cl₂, achieved nearly quantitative conversion and 47% enantiomeric excess (ee) in the asymmetric transfer hydrogenation of acetophenone using isopropanol as hydrogen donor [1]. Benzyl[1-(pyridin-2-yl)ethyl]amine contains an N-benzyl group in place of the N-H present in the unsubstituted 1-(pyridin-2-yl)ethylamine precursor used in this study [1]; the N-benzyl motif offers a protected secondary amine that can be deprotected or retained for enhanced lipophilicity in ligand design.

Asymmetric Catalysis Chiral Ligand Design Transfer Hydrogenation

N-Benzyl Group Directs Cu₂O₂ Intermediate Selectivity: Bis(μ-oxo)dicopper(III) vs. (μ-η²:η²-Peroxo)dicopper(II)

In a systematic study of 2-(2-pyridyl)ethylamine bidentate ligands for copper(I)-dioxygen reactivity, the N-benzyl-N-ethyl substituted ligand HPy1Et,Bz (N-benzyl-N-ethyl-2-(2-pyridyl)ethylamine) and its 6-methylpyridine analog MePy1Et,Bz exhibited starkly divergent Cu₂O₂ intermediate formation under identical experimental conditions [1]. The ligand HPy1Et,Bz, bearing the N-benzyl-N-ethyl motif closely related to Benzyl[1-(pyridin-2-yl)ethyl]amine, afforded a bis(μ-oxo)dicopper(III) complex, whereas the 6-methyl-substituted analog MePy1Et,Bz predominantly yielded a (μ-η²:η²-peroxo)dicopper(II) complex [1]. Kinetic analysis established that the bis(μ-oxo)dicopper(III) complex is the common reactive intermediate and that O–O bond homolysis of the peroxo complex constitutes the rate-determining step in the MePy1Et,Bz case [1]. Furthermore, the N,N-dimethyl analog HPy1Me,Me yielded a mixed-valence trinuclear copper(II,II,III) complex with two μ₃-oxo bridges, demonstrating that even minor N-alkyl group alterations dramatically redirect Cu/O₂ reaction pathways [1].

Bioinorganic Chemistry Copper-Dioxygen Reactivity Bidentate Ligand Design

Chiral Resolution Feasibility: 1-(Pyridin-2-yl)ethylamine Scaffold Achieves 98–99% ee via Sequential Derivatization and Fractional Crystallization

Racemic 1-(pyridin-2-yl)ethylamine (PEA, MW 122.17 g/mol) has been successfully resolved via a novel fractional crystallization method involving sequential conversion to a chiral imine intermediate (PIC) and subsequent zinc complexation (PIC-Zn) [1]. Spontaneous separation of diastereopure crystals yielded both (S)- and (R)-PEA with overall yields of 24.8% and estimated enantiomeric excess (ee) values of 98% and 99%, respectively [1]. DFT-D3 calculations under periodic boundary conditions revealed that diastereopure SE-PIC-Zn crystals exhibit cohesive energy (Ecoh) of −45.8 kcal mol⁻¹, whereas diastereomeric mixture crystals (RE-PIC-Zn·SE-PIC-Zn·2CHCl₃) exhibit Ecoh of −56.0 kcal mol⁻¹, corresponding to an energy preference of approximately 8 kcal mol⁻¹ favoring diastereopure crystal formation [1]. Benzyl[1-(pyridin-2-yl)ethyl]amine, containing the identical 1-(pyridin-2-yl)ethylamine core but with N-benzyl protection, represents a valuable precursor for generating enantiopure derivatives via analogous resolution strategies or asymmetric synthesis.

Chiral Resolution Crystallization Engineering Enantiopure Amine Synthesis

Optimal Research and Industrial Deployment Scenarios for Benzyl[1-(pyridin-2-yl)ethyl]amine


Synthesis of Chiral Tridentate N,O-Donor Ligands for Asymmetric Transfer Hydrogenation

Employ Benzyl[1-(pyridin-2-yl)ethyl]amine as a chiral building block for constructing tridentate ligands containing nitrogen and oxygen donor sites. Following established protocols for enantiopure 1-(pyridin-2-yl)ethylamine, the benzyl-protected amine can be coupled with substituted phenol derivatives to generate ligands that, when complexed with Ru(PPh₃)₃Cl₂, catalyze the enantioselective transfer hydrogenation of acetophenone with nearly quantitative conversion and 47% ee [1]. The N-benzyl group provides a hydrophobic handle for tuning ligand solubility in organic reaction media and may influence catalyst geometry relative to unsubstituted analogs.

Copper(I)-Dioxygen Mechanistic Studies Requiring Controlled Bis(μ-oxo)dicopper(III) Intermediate Formation

Utilize Benzyl[1-(pyridin-2-yl)ethyl]amine or its N-ethyl derivative as a bidentate ligand scaffold for copper(I) complexes in low-temperature oxygenation studies. Evidence from structurally analogous N-benzyl-N-ethyl-2-(2-pyridyl)ethylamine (HPy1Et,Bz) demonstrates that N-benzyl-substituted pyridylethylamine ligands direct Cu₂O₂ reactivity toward bis(μ-oxo)dicopper(III) complex formation, in contrast to 6-methylpyridine analogs that yield (μ-η²:η²-peroxo)dicopper(II) intermediates [2]. This predictable intermediate selectivity supports bioinorganic investigations of copper-oxygen activation mechanisms relevant to metalloenzyme active sites.

Medicinal Chemistry SAR Exploration Around Chiral 1-(Pyridin-2-yl)ethylamine Pharmacophore

Deploy Benzyl[1-(pyridin-2-yl)ethyl]amine as a key intermediate for structure-activity relationship (SAR) studies targeting the 1-(pyridin-2-yl)ethylamine pharmacophore present in suvecaltamide (T-type calcium channel modulator) and AZ-23 (TRK inhibitor) [3]. The N-benzyl group serves as a protecting group that can be removed to access the secondary amine for further N-functionalization, or retained to evaluate the impact of N-benzyl substitution on target binding affinity and physicochemical properties (computed XLogP3-AA of 2.2 vs. predicted pKa of 7.35 for benzyl-substituted analog) [4].

Asymmetric Synthesis of Chiral Amines via Iridium-Catalyzed Reductive Amination Protocols

Apply Benzyl[1-(pyridin-2-yl)ethyl]amine in iridium-catalyzed asymmetric reductive amination workflows for generating enantiomerically enriched chiral amines. Recent methodology development demonstrates that 2-acylpyridines undergo iridium-catalyzed reductive amination with anilines to produce chiral 1-pyridin-2-yl-ethylamines in up to 97% yield and 95% ee, with scalability demonstrated at the 5 mmol level [3]. The benzyl-substituted target compound can serve either as a starting material for further N-functionalization or as a product template for evaluating reaction scope.

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